5-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine

Description

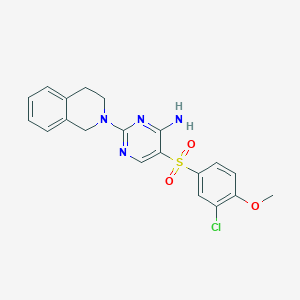

This compound is a pyrimidin-4-amine derivative featuring a sulfonyl group attached to a 3-chloro-4-methoxyphenyl substituent and a 3,4-dihydroisoquinoline moiety. The sulfonyl group enhances solubility and bioavailability, while the dihydroisoquinoline moiety may contribute to lipophilicity and membrane permeability. Structural analogs, such as those in –10, highlight the importance of substitution patterns in modulating biological activity and physicochemical properties .

Properties

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)sulfonyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-28-17-7-6-15(10-16(17)21)29(26,27)18-11-23-20(24-19(18)22)25-9-8-13-4-2-3-5-14(13)12-25/h2-7,10-11H,8-9,12H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHTKMXUDJFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC4=CC=CC=C4C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a pyrimidine core with a sulfonyl group and a chloro-methoxyphenyl substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

1. Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study focusing on melanoma cells, the compound demonstrated selective cytotoxicity, leading to cell cycle arrest and reduced melanin production. This suggests that it may serve as a novel candidate for melanoma therapy by targeting specific pathways in cancer cells .

The mechanism by which this compound exerts its effects appears to involve the inhibition of key cellular pathways responsible for proliferation and survival in cancer cells. Specifically, it has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds within the same chemical family.

Case Study 1: Melanoma Treatment

A study published in the International Journal of Biology and Chemistry found that a derivative similar to our compound exhibited a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells. It was noted that the compound induced S-phase cell cycle arrest and decreased melanin levels, indicating its potential as an alternative chemotherapeutic agent .

Case Study 2: Anti-inflammatory Properties

Another investigation into related compounds revealed anti-inflammatory properties, suggesting that the sulfonyl group may play a crucial role in modulating inflammatory responses. This could broaden the therapeutic applications of such compounds beyond oncology .

Data Table: Biological Activities

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine ()

- Synthesis : Synthesized via refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform, followed by column chromatography .

- Key Differences: The target compound replaces the trifluoromethylaniline group with a dihydroisoquinoline ring, likely improving π-π stacking interactions in biological targets. The sulfonyl group in the target compound may confer better metabolic stability compared to the chloromethyl group in this analog.

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine (ZZ4, )

- Structure : Features a diazenyl (–N=N–) linker and dichlorophenyl substituent.

- The dihydroisoquinoline in the target compound may enhance binding to hydrophobic pockets in enzymes compared to ZZ4’s dichlorophenyl group .

4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine ()

- Structure : Contains an isoxazole ring fused to a dichlorophenyl group.

- Key Differences: The isoxazole ring in this compound offers rigidity and hydrogen-bonding sites, whereas the dihydroisoquinoline in the target compound provides conformational flexibility for target engagement. The methoxy group in the target compound’s phenyl ring may reduce toxicity compared to dichlorophenyl substituents .

Physicochemical and Pharmacokinetic Properties

Notes:

- The sulfonyl group in the target compound improves aqueous solubility compared to ZZ4’s diazenyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.